molecular formula C10H10F2O3 B12079093 3-(3,3-Difluoropropoxy)benzoic acid

3-(3,3-Difluoropropoxy)benzoic acid

Cat. No.: B12079093
M. Wt: 216.18 g/mol
InChI Key: VGNALPSZSSIUSC-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropropoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,3-difluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropropoxy)benzoic acid typically involves the reaction of 3,3-difluoropropanol with a benzoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the benzoic acid, followed by the addition of 3,3-difluoropropanol to form the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Difluoropropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Difluoropropoxy)benzoic acid is unique due to the presence of both the difluoropropoxy group and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

3-(3,3-difluoropropoxy)benzoic acid

InChI

InChI=1S/C10H10F2O3/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6,9H,4-5H2,(H,13,14)

InChI Key

VGNALPSZSSIUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)F)C(=O)O

Origin of Product

United States

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